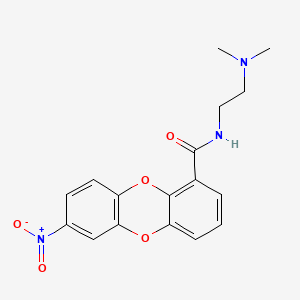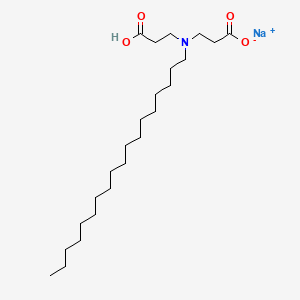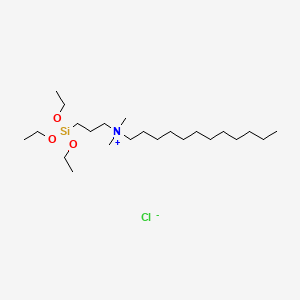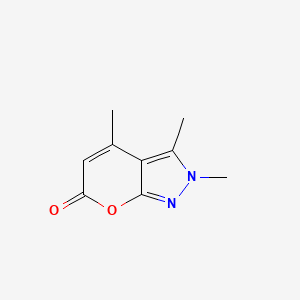
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate is a heterocyclic aromatic compound with a thiopyrylium core. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-dimethylthiopyrylium salt under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired thiopyrylium compound. The reaction conditions often include the use of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiopyrylium derivatives.
Wissenschaftliche Forschungsanwendungen
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in photodynamic therapy due to its unique electronic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate involves its interaction with molecular targets through its aromatic and electronic properties. The compound can intercalate into DNA, disrupting its function, or interact with cellular membranes, affecting their permeability. These interactions are mediated by the compound’s ability to undergo redox reactions and form reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-diphenyl-, perchlorate
- Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-diethyl-, perchlorate
Uniqueness
Thiopyrylium, 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in organic semiconductors and photodynamic therapy.
Eigenschaften
CAS-Nummer |
61548-69-4 |
|---|---|
Molekularformel |
C15H18ClNO4S |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
[4-(2,6-dimethylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C15H18NS.ClHO4/c1-11-9-14(10-12(2)17-11)13-5-7-15(8-6-13)16(3)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
BMHAIPGYXFPWBU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C2C=CC(=[N+](C)C)C=C2)C=C(S1)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)




![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
